5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the 2,4-Dimethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced using thiol reagents under suitable conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide: Lacks the sulfanyl and fluorobenzyl groups.
2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the 5-chloro and 2,4-dimethoxyphenyl groups.
Uniqueness
The presence of the 5-chloro, 2,4-dimethoxyphenyl, and 2-fluorobenzylsulfanyl groups in the compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H17ClFN3O3S |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-27-13-7-8-16(17(9-13)28-2)24-19(26)18-14(21)10-23-20(25-18)29-11-12-5-3-4-6-15(12)22/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
WIXKUDZAZYNBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)OC |
Origin of Product |
United States |
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